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Introduction
SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ

(NR1D2), which are key components of the circadian clock machinery.[1] These receptors act

as transcriptional repressors and play a crucial role in integrating the circadian rhythm with

metabolic processes.[2][3] REV-ERBs are highly expressed in metabolically active tissues such

as the liver, skeletal muscle, and adipose tissue, where they regulate genes involved in glucose

and lipid metabolism.[2][3] Pharmacological activation of REV-ERBs by agonists like SR12418
presents a valuable tool for investigating metabolic pathways and holds therapeutic potential

for metabolic diseases.[4][5]

These application notes provide an overview of the role of REV-ERBs in metabolism and offer

detailed protocols for using SR12418 to study its effects on key metabolic processes, including

glucose uptake, glycolysis, and fatty acid oxidation.

Mechanism of Action: REV-ERB and Metabolism
REV-ERBα and REV-ERBβ are ligand-regulated transcription factors that recruit co-repressor

complexes to target gene promoters, thereby inhibiting their transcription.[3] Their expression is

under circadian control, leading to rhythmic regulation of metabolic pathways.[2]
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Key Metabolic Functions Regulated by REV-ERBs:

Lipid Metabolism: REV-ERBs regulate the expression of genes involved in lipogenesis,

cholesterol metabolism, and fatty acid oxidation.[3][6][7] For instance, REV-ERBα can

repress the expression of sterol regulatory element-binding protein 1 (SREBP1), a master

regulator of lipogenesis.[3][7]

Glucose Metabolism: REV-ERBs influence glucose homeostasis by controlling the

expression of gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase

(PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[8] They also play a role in

glucose-stimulated insulin secretion from pancreatic β-cells.[9]

Energy Expenditure: Activation of REV-ERBs has been shown to increase energy

expenditure and reduce fat mass in animal models.[4][5]

Data Presentation: Quantitative Effects of REV-ERB
Agonists on Metabolism
The following table summarizes quantitative data from studies using REV-ERB agonists

(SR9009 and SR9011), which are expected to have similar effects to SR12418.
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Parameter Model System Treatment
Observed
Effect

Reference

Body Weight
Diet-induced

obese mice

SR9011 (100

mg/kg, i.p., b.i.d.

for 12 days)

Decreased body

weight and fat

mass

[4]

Oxygen

Consumption

(VO2)

C57BL/6 mice

SR9011 (100

mg/kg, i.p., b.i.d.

for 10 days)

Increased

oxygen

consumption

[4]

Plasma Glucose Rev-erbα-/- mice
N/A (genetic

model)

Mild

hyperglycemia

(~10% increase)

[6]

Adiposity Rev-erbα-/- mice
N/A (genetic

model)

Increased

adiposity (2.5-

fold)

[6]

Lipogenic Gene

Expression
Mice

SR9011 (daily

administration)

Reduced

expression of

lipogenic genes

[5]

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://www.researchgate.net/publication/265550303_Regulation_of_Circadian_Behavior_and_Metabolism_by_Synthetic_REV-ERB_Agonists
https://pubmed.ncbi.nlm.nih.gov/22562834/
https://pubmed.ncbi.nlm.nih.gov/22562834/
https://www.mdpi.com/1422-0067/23/21/12954
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus

Cytoplasm

SR12418

REV-ERBα/β

activates

Co-repressor
Complex (e.g., NCoR-HDAC3)

recruits

BMAL1/CLOCK

represses

RORE

binds to activates transcription

Metabolic Genes
(e.g., Srebf1, Pck1, G6pc)

represses transcription

Click to download full resolution via product page

Caption: REV-ERB Signaling Pathway in Metabolic Regulation.
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Caption: General Experimental Workflow for Investigating SR12418 Effects.

Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is designed to measure the rate of glucose uptake in cultured cells (e.g.,

adipocytes, myotubes) treated with SR12418. It utilizes a radiolabeled glucose analog, 2-

deoxy-D-[³H]glucose.

Materials:

Cultured cells (e.g., differentiated 3T3-L1 adipocytes or C2C12 myotubes)

SR12418

Vehicle (e.g., DMSO)

Krebs-Ringer-HEPES (KRH) buffer

2-deoxy-D-[³H]glucose
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Unlabeled 2-deoxy-D-glucose

Insulin

Cytochalasin B

Cell lysis buffer

Scintillation cocktail and counter

Procedure:

Cell Culture and Treatment:

Plate and differentiate cells in appropriate multi-well plates.

Treat cells with various concentrations of SR12418 or vehicle for the desired duration

(e.g., 24 hours).

Insulin Stimulation (Optional):

Wash cells with KRH buffer.

Incubate cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.

Glucose Uptake Measurement:

Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to

each well.

To determine non-specific uptake, add cytochalasin B to a subset of wells.

Incubate for 10-15 minutes at 37°C.

Assay Termination and Lysis:

Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

Lyse the cells with cell lysis buffer.
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Scintillation Counting:

Transfer the cell lysates to scintillation vials.

Add scintillation cocktail and measure radioactivity using a scintillation counter.

Data Analysis:

Normalize the radioactive counts to the protein concentration of each sample.

Calculate the specific glucose uptake by subtracting the non-specific uptake (from

cytochalasin B-treated wells).

Compare the glucose uptake rates between SR12418-treated and vehicle-treated cells.

Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in cultured cells (e.g., hepatocytes,

myotubes) treated with SR12418, using radiolabeled palmitate.

Materials:

Cultured cells (e.g., HepG2, C2C12)

SR12418

Vehicle (e.g., DMSO)

[¹⁴C]Palmitic acid

Unlabeled palmitic acid complexed to BSA

Cell culture medium

Perchloric acid

Scintillation cocktail and counter

Procedure:
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Cell Culture and Treatment:

Plate cells in multi-well plates.

Treat cells with various concentrations of SR12418 or vehicle for the desired duration

(e.g., 24 hours).

Labeling and Incubation:

Prepare the labeling medium containing [¹⁴C]palmitic acid and unlabeled palmitate-BSA

complex.

Replace the culture medium with the labeling medium.

Incubate for 2-4 hours at 37°C.

Measurement of Acid-Soluble Metabolites (ASMs):

Collect the incubation medium.

Precipitate the unmetabolized [¹⁴C]palmitate by adding perchloric acid.

Centrifuge to pellet the precipitate.

The supernatant contains the ¹⁴C-labeled ASMs (products of β-oxidation).

Scintillation Counting:

Transfer the supernatant to scintillation vials.

Add scintillation cocktail and measure radioactivity.

Data Analysis:

Normalize the radioactive counts to the protein concentration of each sample.

Compare the rate of FAO between SR12418-treated and vehicle-treated cells.
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Protocol 3: Gene Expression Analysis of Metabolic
Genes
This protocol outlines the analysis of changes in the expression of key metabolic genes in

response to SR12418 treatment using quantitative real-time PCR (qPCR).

Materials:

Cultured cells treated with SR12418 or vehicle

RNA extraction kit

cDNA synthesis kit

qPCR master mix

Primers for target metabolic genes (e.g., Srebf1, Pck1, G6pc, Cpt1a) and a housekeeping

gene (e.g., Actb, Gapdh)

qPCR instrument

Procedure:

RNA Extraction:

Harvest cells treated with SR12418 or vehicle.

Extract total RNA using a commercial RNA extraction kit according to the manufacturer's

instructions.

cDNA Synthesis:

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

Quantitative PCR:

Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific

primers for the target and housekeeping genes.
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Run the qPCR program on a real-time PCR instrument.

Data Analysis:

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing

to the expression of the housekeeping gene.

Compare the gene expression levels between SR12418-treated and vehicle-treated cells.

Conclusion
SR12418, as a potent REV-ERB agonist, is a valuable pharmacological tool for elucidating the

intricate connections between the circadian clock and metabolic pathways. The protocols

provided herein offer a framework for researchers to investigate the effects of SR12418 on

glucose and lipid metabolism in various cell types. By employing these methods, scientists can

gain deeper insights into the therapeutic potential of targeting REV-ERBs for the treatment of

metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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